![molecular formula C18H21N3O2 B5621213 1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5621213.png)
1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol
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Description
The compound is likely of interest due to its structural components, which are common in various pharmacologically active molecules. The triazole ring, for instance, is a critical feature in many drugs due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding with biological targets.
Synthesis Analysis
The synthesis of triazole derivatives, including those substituted with benzofuran and cyclopropyl groups, often involves click chemistry or cycloaddition reactions. For example, a methodology described for preparing triazole derivatives involves the [1,2,4]-triazole synthesis with various substituents, evaluated for CYP26A1 inhibitory activity, showing that the structural modifications can significantly impact biological activity (Pautus et al., 2006).
Molecular Structure Analysis
Molecular and crystal structures of triazole derivatives reveal significant insights into their conformation and electronic distribution. For example, the molecular structure of triazole compounds can show considerable delocalization of π-electron density, affecting their reactivity and interactions with biological molecules (Boechat et al., 2010).
Chemical Reactions and Properties
Cyclopropyl and benzofuran derivatives participate in various chemical reactions, influencing the synthesis and modification of complex organic molecules. For instance, cyclopropane rings have been utilized in syntheses that involve ring expansion or rearrangement reactions, highlighting the versatility of these moieties in organic synthesis (Brown et al., 1982).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1,2,4-triazol-1-yl]butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-15(22)10-21-18(19-17(20-21)12-4-5-12)13-6-7-16-14(9-13)8-11(2)23-16/h6-9,12,15,22H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZSUZYMYZGXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=NC(=N1)C2CC2)C3=CC4=C(C=C3)OC(=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol |
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